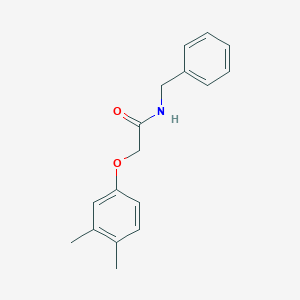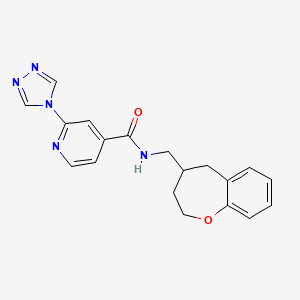
N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (-NO2), and two chlorine atoms attached to the benzene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3,4-dichloroaniline) with a suitable acid derivative (like 4-methyl-3-nitrobenzoyl chloride). This is a common method for forming amide bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with chlorine atoms at the 3 and 4 positions of the benzene ring, a nitro group at the 3 position, and a methyl group at the 4 position of the benzamide .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the amide could be hydrolyzed to yield an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups would likely make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Electrophysiological Effects
A study explored the electrophysiological impact of a related compound, BRL-32872, which shares a similar nitrobenzamide structure. This compound was examined for its potential antiarrhythmic properties, specifically its ability to block potassium and calcium channels in guinea pig cardiac preparations. The findings suggest that such compounds could have therapeutic implications in cardiac arrhythmias (Bril et al., 1995).
Anticancer Applications
Another research focused on HO-221, a compound within the same class, which is under development as an anticancer agent. The study addressed the challenge of its poor oral absorption due to low water solubility by employing wet-bead milling to produce submicron-sized particles, thereby improving dissolution rates and oral absorption in animal models (Kondo et al., 1993).
Anticonvulsant Properties
Research into a series of 4-nitro-N-phenylbenzamides, which are structurally related to the compound , revealed significant anticonvulsant properties. The study highlighted the potential of these compounds in treating seizures, with certain derivatives showing efficacy in standard anticonvulsant tests (Bailleux et al., 1995).
Antibacterial Activity
Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide were synthesized and their antibacterial efficacy was evaluated. The study indicates that metal complexes of nitrobenzamide derivatives can serve as potent antibacterial agents, outperforming their ligand counterparts in inhibiting bacterial growth (Saeed et al., 2010).
Crystal Engineering
The role of nitrobenzamide derivatives in crystal engineering was investigated, particularly in forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial in designing materials with specific structural and functional properties (Saha et al., 2005).
Direcciones Futuras
The potential uses and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals, as a precursor in chemical synthesis, or in materials science .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDZOZONQODBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)
![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)


![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)


![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)
